P,P'-Dimethoxylobelanine hydrochloride

Description

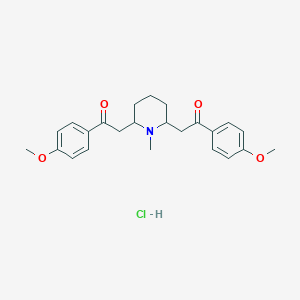

P,P'-Dimethoxylobelanine hydrochloride is a synthetic alkaloid derivative characterized by its dimethyl ether functional groups and a hydrochlorinated tertiary amine structure. The hydrochloride salt form enhances solubility and bioavailability, a common feature in pharmaceutical formulations .

Properties

Molecular Formula |

C24H30ClNO4 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylpiperidin-2-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C24H29NO4.ClH/c1-25-19(15-23(26)17-7-11-21(28-2)12-8-17)5-4-6-20(25)16-24(27)18-9-13-22(29-3)14-10-18;/h7-14,19-20H,4-6,15-16H2,1-3H3;1H |

InChI Key |

DAYYLYDFZZVOLO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=C(C=C2)OC)CC(=O)C3=CC=C(C=C3)OC.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Hydrochloride Compounds

Structural and Physicochemical Properties

The molecular structure of P,P'-Dimethoxylobelanine hydrochloride shares similarities with other hydrochlorinated alkaloids and amines, such as dyclonine hydrochloride (CAS 536-43-6) and prilocaine hydrochloride. Key differences lie in the substitution patterns and functional groups, which influence physicochemical properties like solubility, stability, and partition coefficients.

Table 1: Comparative Physicochemical Profiles

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| P,P'-Dimethoxylobelanine HCl | Not reported | Not reported | Not available | Dimethoxy, tertiary amine |

| Dyclonine HCl | C18H27NO2·HCl | 325.88 | 536-43-6 | Aryl ether, tertiary amine |

| Prilocaine HCl | C13H20N2O·HCl | 256.77 | 1786-81-8 | Amide, secondary amine |

| Amitifadine HCl | C20H25NO·HCl | 331.88 | 878704-25-5 | Triazolone, tertiary amine |

Pharmacological Activity

Antiproliferative Effects

While this compound's biological activity remains understudied, structurally dissimilar hydrochlorides like amitifadine hydrochloride and ansofaxine hydrochloride demonstrate dose-dependent inhibitory effects in colon cancer cell lines (e.g., HCT116, SW620). For instance, amitifadine hydrochloride reduced viability by 40–60% at 150 μM, whereas ansofaxine achieved similar effects at 50 μM . Such comparisons highlight the role of core structures in potency variations.

Metabolic and Neurological Activity

Compounds like metformin hydrochloride (hypoglycemic agent) and ADDA-5 hydrochloride (COX activity modulator) provide insights into how functional groups dictate therapeutic outcomes. ADDA-5 hydrochloride reduced COX activity by 35% (p < 0.01) in Dicer-overexpressing cells, while metformin analogs showed significant hypoglycemic activity compared to genistein (p < 0.05) . P,P'-Dimethoxylobelanine’s dimethoxy groups may confer distinct receptor-binding profiles, warranting further study.

Analytical and Quality Control Considerations

Hydrochloride salts require stringent impurity profiling. For example:

- Doxepin hydrochloride (USP standards) mandates chromatographic resolution (R ≥ 1.5) between related compounds A and B .

- Pioglitazone hydrochloride employs HPLC for quantifying related substances, validated for precision and accuracy .

These methodologies are broadly applicable to this compound, particularly for detecting methoxylation byproducts or degradation intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.